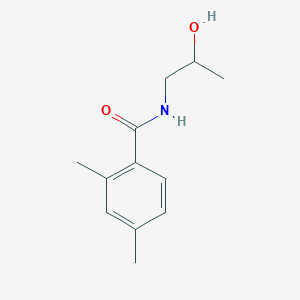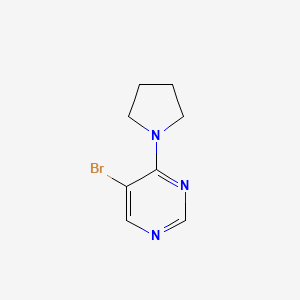![molecular formula C14H18N2O B7479848 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone, also known as HPPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPQ is a bicyclic compound that belongs to the class of pyridoquinoxalines, which are known for their pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the activation of downstream signaling pathways that regulate cellular functions.
Biochemical and Physiological Effects:
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In neurology, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In oncology, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to induce cell death and inhibit tumor growth by modulating various signaling pathways. In cardiovascular diseases, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to relax blood vessels and lower blood pressure by increasing the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has several advantages for lab experiments, including its high potency and specificity for certain targets, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone also has limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone, including:
1. Further characterization of the mechanism of action of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone in different cell types and tissues.
2. Investigation of the potential therapeutic applications of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone in other diseases, such as diabetes and inflammation.
3. Development of more efficient and scalable synthesis methods for 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone.
4. Optimization of the pharmacokinetic properties of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone to improve its bioavailability and efficacy.
5. Investigation of the potential combination therapies involving 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone and other drugs or compounds.
In conclusion, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone is a promising compound that has potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone can be achieved through a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 1,2-diaminocyclohexane, followed by reduction and acylation reactions. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In oncology, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to have anti-tumor activity and can potentially be used for the treatment of various types of cancers. In cardiovascular diseases, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to have vasodilatory effects and can potentially be used for the treatment of hypertension.
Eigenschaften
IUPAC Name |
1-(6,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-10-12-6-4-5-9-15(12)13-7-2-3-8-14(13)16/h2-3,7-8,12H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXLCMHCMYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCCN2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)


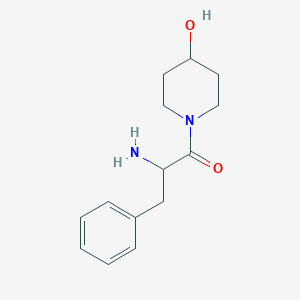
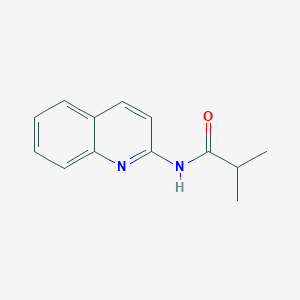
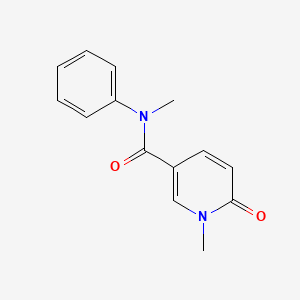


![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

